

An In-depth Technical Guide to the Physicochemical Properties of (Trifluoromethoxy)benzene

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Compound of Interest

Compound Name: (Trifluoromethoxy)benzene

Cat. No.: B1346884

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(Trifluoromethoxy)benzene, also known as phenyl trifluoromethyl ether or α,α,α -trifluoroanisole, is an aromatic organic compound with the chemical formula $C_7H_5F_3O$.^{[1][2][3]} This colorless liquid is characterized by a trifluoromethoxy group attached to a benzene ring.^[3] The presence of the highly electronegative fluorine atoms significantly influences the molecule's electronic properties, polarity, and reactivity.^[3] Consequently, **(trifluoromethoxy)benzene** finds applications as a solvent, reagent, and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.^[3] Its fluorine content can enhance metabolic stability and binding affinity in drug candidates. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a workflow for property analysis, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The key physicochemical properties of **(trifluoromethoxy)benzene** are summarized in the table below, providing a clear reference for laboratory and development applications.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ F ₃ O	[1][2]
Molecular Weight	162.11 g/mol	[1]
Appearance	Colorless liquid	[3]
Melting Point	-49.9 °C	[2]
Boiling Point	102 °C (lit.)	
Density	1.226 g/mL at 25 °C (lit.)	
Refractive Index	n _{20/D} 1.406 (lit.)	
Vapor Pressure	41.3 mmHg at 25 °C	[2]
Flash Point	12 °C (53.6 °F) - closed cup	
Solubility	Soluble in polar organic solvents; insoluble in water.[3] [4]	

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is fundamental for the application and handling of chemical compounds. The following sections detail standard experimental methodologies for the key properties of **(trifluoromethoxy)benzene**.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For substances like **(trifluoromethoxy)benzene**, which is a liquid at room temperature, this protocol would be applied after solidification at a low temperature.

Methodology:

- **Sample Preparation:** A small amount of the solidified **(trifluoromethoxy)benzene** is placed into a capillary tube, which is then sealed at one end.[5] The sample is packed to a height of 1-2 mm by tapping the tube.[5]

- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.^[5] This assembly is then placed in a melting point apparatus, which typically consists of a heated oil bath or a metal block with a viewing port.^[5]
- **Measurement:** The apparatus is heated slowly, and the temperature is monitored.^[5] The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.^[5] A slow heating rate is crucial for obtaining an accurate measurement.^[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

- **Apparatus Setup:** A small amount of **(trifluoromethoxy)benzene** is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
- **Heating:** The test tube is gently heated in a water or oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
- **Measurement:** Heating is discontinued when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid begins to enter the capillary tube as it cools.

Density Determination

Density is the mass of a substance per unit volume.

Methodology:

- **Pycnometer Method:** A pycnometer (a flask with a specific, accurately known volume) is weighed empty.
- **Sample Filling:** The pycnometer is filled with **(trifluoromethoxy)benzene**, ensuring no air bubbles are present. The temperature of the sample is equilibrated to a specific value (e.g.,

25 °C).

- Weighing: The filled pycnometer is weighed.
- Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer and dividing by the volume of the pycnometer.

Refractive Index Measurement

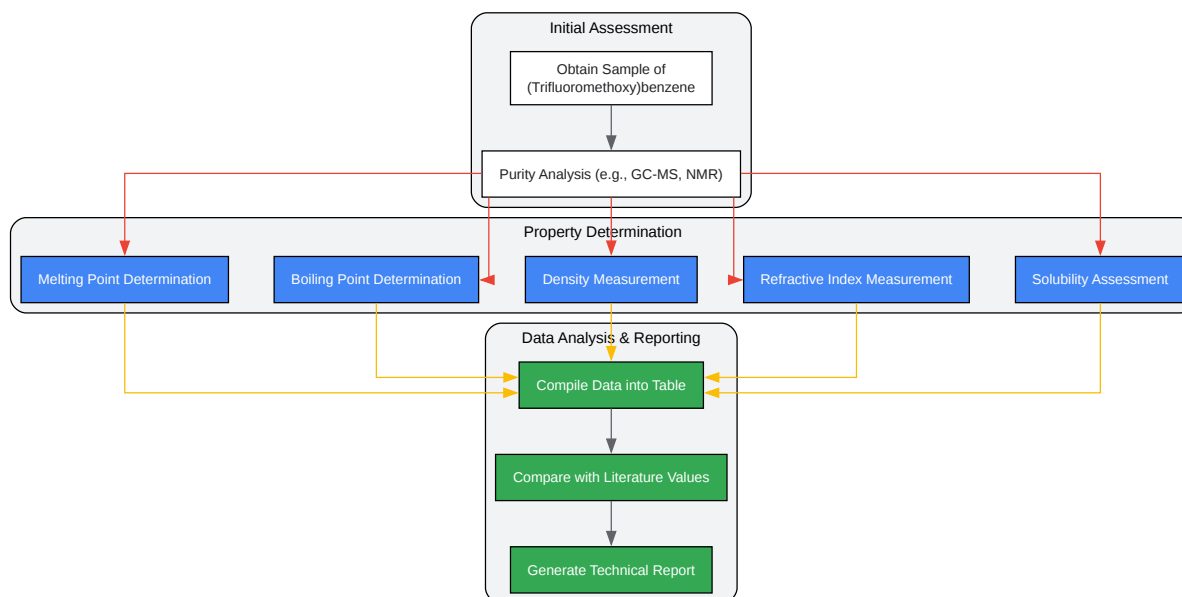
The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid.^[6] It is a characteristic property that can be used for identification and purity assessment.^[6]

Methodology:

- Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: A few drops of **(trifluoromethoxy)benzene** are placed on the prism of the refractometer.
- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.^[6]
- Temperature Correction: Since the refractive index is temperature-dependent, the measurement is typically made at a controlled temperature (e.g., 20 °C). If measured at a different temperature, a correction factor is applied.^[6]

Physicochemical Property Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of the physicochemical properties of a chemical substance like **(trifluoromethoxy)benzene**.



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